![molecular formula C15H14BrN3O2S B6428746 4-bromo-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide CAS No. 2034366-98-6](/img/structure/B6428746.png)
4-bromo-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide
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Overview
Description
4-bromo-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide (4-Br-NOPTC) is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. 4-Br-NOPTC is a member of the thiophene family and is a derivative of 4-bromo-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide (4-Br-NOPTC). It has been found to possess a wide range of biological activities and has been studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry
This compound contains a thiophene ring, which is a common feature in many biologically active compounds . It also contains a pyrrolidin-2-one moiety, which has diverse pharmacological activities such as antifungal, antibacterial, anticonvulsant, and anticancer . The compound’s structure allows for facile derivatization, making it a useful model in drug discovery .
Organic Semiconductors
Thiophene derivatives play a prominent role in the advancement of organic semiconductors . The compound’s structure could potentially be used in the development of new materials for electronics .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based molecules are used in the fabrication of OLEDs . The compound’s unique structure could potentially enhance the performance of these devices .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This compound could potentially be used in the development of new corrosion inhibitors .
Agrochemical Research
Thiophene-derived small organic molecules have shown a wide variety of applications in the agrochemical field . This compound could potentially be used in the development of new agrochemicals .
Material Science
Functionalized derivatives of thiophene have massively contributed to the growth of chemistry materials . This compound could potentially be used in the development of new materials for various applications .
Pharmaceutical Intermediates
Pyrrolidin-2-one derivatives have many applications in the synthesis of chemical and pharmaceutical intermediates . This compound could potentially be used as an intermediate in the synthesis of new pharmaceuticals .
Electronics
Thiophene-mediated molecules have a prominent role in the advancement of electronics . This compound could potentially be used in the development of new electronic devices .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule and increasing its three-dimensional coverage .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to various biological effects .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been associated with various biological pathways . The influence of steric factors on biological activity has been investigated, and the structure-activity relationship (SAR) of such compounds has been studied .
Pharmacokinetics
The pyrrolidine ring in the compound can contribute to its pharmacokinetic properties . The ring’s non-planarity, a phenomenon called “pseudorotation”, can influence the compound’s bioavailability .
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds containing a pyrrolidine ring can lead to different biological profiles of drug candidates .
Action Environment
The stability of the compound can be influenced by the presence of the pyrrolidine ring, which is generally environmentally benign .
properties
IUPAC Name |
4-bromo-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c16-11-7-12(22-9-11)15(21)18-8-10-3-4-17-13(6-10)19-5-1-2-14(19)20/h3-4,6-7,9H,1-2,5,8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWQQWUEWKSXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide |
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